Catechols

Catechols, also known as hydroquinones, are a class of organic compounds with two adjacent hydroxyl groups (-OH) attached to a benzene ring. The general structure can be represented as:

\[ \text{Ar-}OH-CH_2-\text{OH} \]

where Ar represents an aryl group, typically a phenyl ring. Catechols are widely used in various applications due to their unique chemical properties and reactivity.

In the field of chemistry, catechols serve as essential intermediates in the synthesis of numerous organic compounds, including dyes, pharmaceuticals, and polymer precursors. They also exhibit significant biological activities, such as antioxidant and antiviral properties, making them valuable for research in biomedicine.

Due to their redox properties, catechols can undergo both oxidation and reduction reactions, which contribute to their versatile applications in environmental remediation, catalysis, and electrochemistry. Furthermore, the presence of hydroxyl groups makes catechols susceptible to various chemical modifications, enhancing their potential for diverse functionalization.

Overall, catechols are indispensable in chemical research and industrial processes, offering a broad spectrum of applications across multiple disciplines.

| Structure | 化学名 | CAS | MF |

|---|---|---|---|

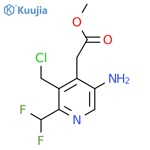

|

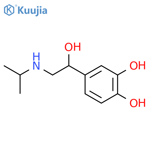

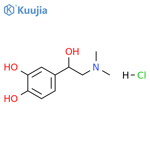

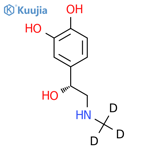

4-{1-hydroxy-2-(propan-2-yl)aminoethyl}benzene-1,2-diol | 7683-59-2 | C11H17NO3 |

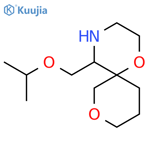

|

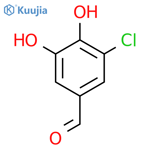

3-Chloro-4,5-dihydroxybenzaldehyde | 34098-18-5 | C7H5O3Cl |

|

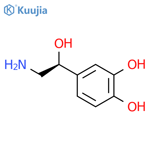

4-(1S)-2-amino-1-hydroxyethylbenzene-1,2-diol | 149-95-1 | C8H11NO3 |

|

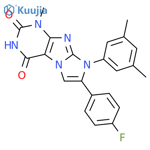

rac N-Methyl Epinephrine Hydrochloride Salt | 62-22-6 | C10H16ClNO3 |

|

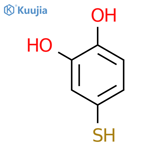

4-sulfanylbenzene-1,2-diol | 27320-22-5 | C6H6O2S |

|

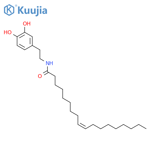

N-Oleoyldopamine | 105955-11-1 | C26H43NO3 |

|

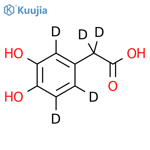

3,4‐DIHYDROXYPHENYL‐D3‐ACETIC‐2,2‐D2 ACID | 60696-39-1 | C8H8O4 |

|

L-(-)-Epinephrine-d3 | 1217733-17-9 | C9H13NO3 |

|

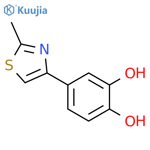

4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol | 20217-14-5 | C10H9NO2S |

|

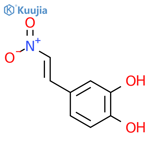

4-(2-nitroethenyl)benzene-1,2-diol | 108074-44-8 | C8H7NO4 |

関連文献

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

推奨される供給者

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagents会社の性質: Private enterprises

Recommended products

-

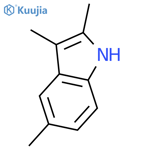

2,3,5-Trimethyl-1H-indole Cas No: 21296-92-4

2,3,5-Trimethyl-1H-indole Cas No: 21296-92-4 -

-

-

-